molecular formula C6H3BrClN3 B2515803 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1416374-15-6

5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2515803
CAS No.: 1416374-15-6
M. Wt: 232.47
InChI Key: VMRNYQWZTSBSFX-UHFFFAOYSA-N
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Description

5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. Further reactions involve the use of meta-aminobenzoic acid and morpholine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
  • 5-chloro-1H-pyrazolo[3,4-c]pyridine

Comparison: 5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRNYQWZTSBSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(N=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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